molecular formula C26H20ClFN2O2 B612186 Brilanestrant CAS No. 1365888-06-7

Brilanestrant

Cat. No. B612186
M. Wt: 446.9064
InChI Key: BURHGPHDEVGCEZ-KJGLQBJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, Brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .


Synthesis Analysis

The synthesis of Brilanestrant involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the Brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .


Molecular Structure Analysis

The molecular formula of Brilanestrant is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for Brilanestrant is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .

Scientific Research Applications

As for the six unique applications you mentioned, I’m unable to find specific information on that. The primary application of Brilanestrant was in the field of oncology, specifically for the treatment of ER-positive breast cancer . It showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival .

Brilanestrant showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival . It had been found to be active in tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer .

Brilanestrant showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival . It had been found to be active in tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer .

Safety And Hazards

Brilanestrant is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .

properties

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilanestrant

CAS RN

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
57
Citations
K Chinnasamy, M Saravanan… - Journal of Biomolecular …, 2020 - Taylor & Francis
Full article: Evaluation of binding and antagonism/downregulation of brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics …
Number of citations: 9 www.tandfonline.com
MR Lloyd, SA Wander, E Hamilton… - Therapeutic …, 2022 - journals.sagepub.com
… One example is brilanestrant (GDC0810), an oral SERD that was removed from development by Roche after a phase II clinical trial failed to demonstrate comparable or superior efficacy …
Number of citations: 28 journals.sagepub.com
I Garcia-Fructuoso, R Gomez-Bravo… - Current Opinion in …, 2022 - ingentaconnect.com
… The first molecule to be clinically investigated was brilanestrant, a full transcriptional antagonist and degrader of ERa, which failed to show any superior or comparable efficacy to …
Number of citations: 7 www.ingentaconnect.com
Y Wang, SC Tang - Cancer and Metastasis Reviews, 2022 - Springer
Hormonal therapy plays a vital part in the treatment of estrogen receptor–positive (ER +) breast cancer. ER can be activated in a ligand-dependent and independent manner. Currently …
Number of citations: 18 link.springer.com
T Downton, F Zhou, D Segara… - Drug Design …, 2022 - Taylor & Francis
Several endocrine therapies are currently available for the treatment of estrogen receptor (ER) positive breast cancer, but the clinical benefit of these agents is limited by endocrine …
Number of citations: 18 www.tandfonline.com
C Hernando, B Ortega-Morillo, M Tapia… - International journal of …, 2021 - mdpi.com
… Brilanestrant is one of the second-generation of nonsteroidal SERDs. It is a potent ERα-binder, a … However, when brilanestrant was compared with fulvestrant in a phase II clinical trial (…
Number of citations: 66 www.mdpi.com
Z Piryaei, Z Salehi, MR Tahsili, E Ebrahimie… - Informatics in Medicine …, 2022 - Elsevier
… LINC01016 was up-regulated in the meta-analysis, individual datasets, and cell lines treated with Tamoxifen and down-regulated with Fulvestrant and Brilanestrant. Our findings …
Number of citations: 2 www.sciencedirect.com
ER Kabir, N Nausheen, N Mustafa - Annals of Oncology, 2021 - annalsofoncology.org
… The predicted human oral absorption of brilanestrant was 79.35%. Simvastatin, lovastatin and mevastatin showed excellent human oral absorption (100%). They also showed excellent …
Number of citations: 0 www.annalsofoncology.org
JS Scott, B Barlaam - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction The estrogen receptor (ER) is a clinically validated oncology target with a pivotal role in hormonally driven breast cancer, the most prevalent form of female cancer. Current …
Number of citations: 6 www.tandfonline.com
H Qin, Y Zhang, Y Lou, Z Pan, F Song… - Current Medicinal …, 2022 - ingentaconnect.com
Estrogen receptors (ERs) are steroid hormone receptors, which belong to a large nuclear receptor family. Endocrine diseases correlate strongly with dysregulated ER signaling. …
Number of citations: 9 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.